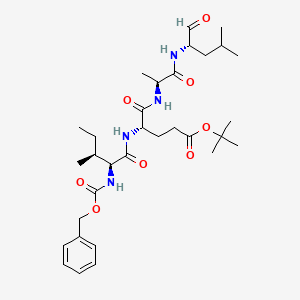

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

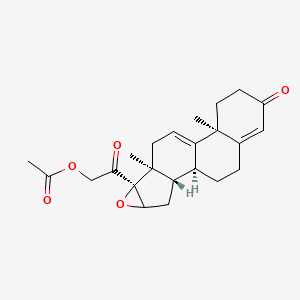

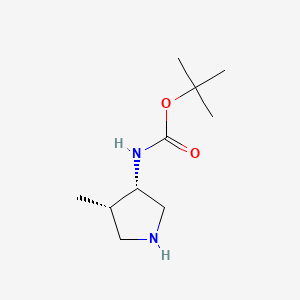

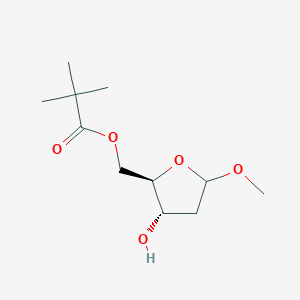

4'-Epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl (4E4A5B) is a novel nucleoside analog that has been developed as a potential antiviral agent for the treatment of HIV and other viral infections. It is a derivative of the natural nucleoside, emtricitabine, and has been designed to target a specific enzyme in the HIV replication cycle.

Aplicaciones Científicas De Investigación

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl has been studied extensively for its potential as an antiviral agent, particularly for the treatment of HIV and other viral infections. It has been shown to inhibit the replication of HIV-1 in vitro and in vivo, and has been demonstrated to be a potent inhibitor of HIV-1 reverse transcriptase and integrase. In addition, 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl has been tested in clinical trials and is currently being developed as a potential therapy for HIV infection.

Mecanismo De Acción

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl works by targeting a specific enzyme in the HIV replication cycle. It is a competitive inhibitor of HIV-1 reverse transcriptase, which is responsible for the transcription of viral genetic material into a form that can be incorporated into the host cell's genome. In addition, 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl is a non-nucleoside inhibitor of HIV-1 integrase, which is responsible for the integration of the viral genome into the host cell's genome.

Biochemical and Physiological Effects

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl has been shown to inhibit the replication of HIV-1 in vitro and in vivo. In vitro, it has been demonstrated to be a potent inhibitor of HIV-1 reverse transcriptase and integrase. In vivo, 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl has been shown to reduce HIV-1 replication by up to 99%. In addition, 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl has been shown to have no significant effect on the biochemical and physiological processes of the host cell.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The major advantage of using 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl in laboratory experiments is its high potency and selectivity. It has been shown to be a potent inhibitor of HIV-1 reverse transcriptase and integrase, and has been demonstrated to have no significant effect on the biochemical and physiological processes of the host cell. However, there are some limitations to using 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl in laboratory experiments. It is a novel nucleoside analog, and thus its long-term effects are not yet known. In addition, its synthesis requires specialized equipment and solvents, which may not be readily available in some laboratories.

Direcciones Futuras

The potential future directions for 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl include further research into its mechanism of action, its efficacy in clinical trials, and its potential as a prophylactic agent. In addition, further research into its long-term effects on the biochemical and physiological processes of the host cell is needed. Furthermore, research into its potential as an adjuvant therapy for other viral infections is also needed. Finally, further research into its potential as an antiviral agent for other viruses, such as hepatitis B and C, is also needed.

Métodos De Síntesis

The synthesis of 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl involves the condensation of 4'-epi-emtricitabine with 4-acetamide 5'-O-benzoyl chloride using an optimized procedure. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, and the product is isolated by column chromatography. The yield of the reaction is typically greater than 70%.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl' involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "2',3'-Dideoxy-3'-thiacytidine", "4-Acetamido-2-fluorobenzoic acid", "Benzoyl chloride", "Triethylamine", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of 2',3'-Dideoxy-3'-thiacytidine to Emtricitabine", "Step 2: Protection of Emtricitabine hydroxyl group with benzoyl chloride", "Step 3: Acetylation of Emtricitabine amine group with acetic anhydride", "Step 4: Deprotection of Emtricitabine hydroxyl group with sodium bicarbonate", "Step 5: Benzoylation of Emtricitabine hydroxyl group with benzoyl chloride", "Step 6: Acetylation of Emtricitabine amine group with acetic anhydride", "Step 7: Deprotection of Emtricitabine hydroxyl group with sodium bicarbonate", "Step 8: Benzoylation of Emtricitabine hydroxyl group with benzoyl chloride", "Step 9: Acetylation of Emtricitabine amine group with acetic anhydride", "Step 10: Deprotection of Emtricitabine hydroxyl group with sodium bicarbonate", "Step 11: Benzoylation of Emtricitabine hydroxyl group with benzoyl chloride", "Step 12: Acetylation of Emtricitabine amine group with acetic anhydride", "Step 13: Deprotection of Emtricitabine hydroxyl group with sodium bicarbonate", "Step 14: Benzoylation of Emtricitabine hydroxyl group with benzoyl chloride", "Step 15: Purification of the final product using column chromatography" ] } | |

Número CAS |

150796-39-7 |

Nombre del producto |

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl |

Fórmula molecular |

C₁₇H₁₆FN₃O₅S |

Peso molecular |

393.39 |

Sinónimos |

trans- N-[1-[2-[(Benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide 1,3-Oxathiolane Acetamide Derivative; N-[1-[(2R,5R)-2-[(benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]aceta |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

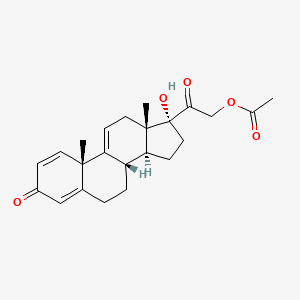

![methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1141767.png)